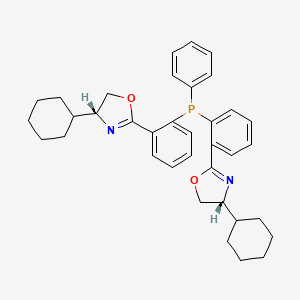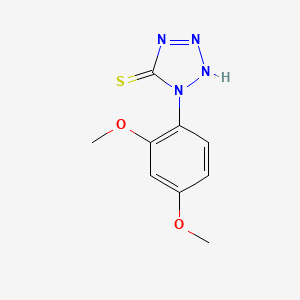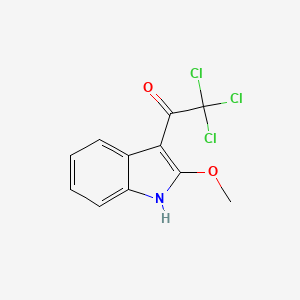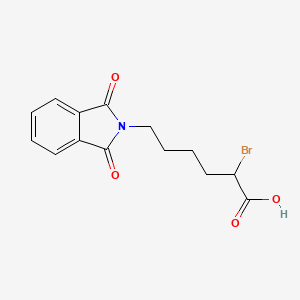
2-Bromo-6-phthalimidohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-phthalimidohexanoic acid is an organic compound with the molecular formula C14H14BrNO4 It is a derivative of hexanoic acid, featuring a bromine atom at the second position and a phthalimido group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phthalimidohexanoic acid typically involves the bromination of 6-phthalimidohexanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-phthalimidohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-phthalimidohexanoic acid.
Oxidation Reactions: Oxidative conditions can modify the phthalimido group or the hexanoic acid chain.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azido- or thio-substituted hexanoic acids.
Reduction: The primary product is 6-phthalimidohexanoic acid.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
2-Bromo-6-phthalimidohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-6-phthalimidohexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phthalimido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-phthalimidocaproic acid
- 2-Bromo-6-phthaloyl caproic acid
- 2-Bromo-6-phthalimidocaproic acid
Uniqueness
2-Bromo-6-phthalimidohexanoic acid is unique due to its specific substitution pattern and the presence of both bromine and phthalimido groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C14H14BrNO4 |
|---|---|
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20) |
Clé InChI |
IZPACYFLJIDSKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


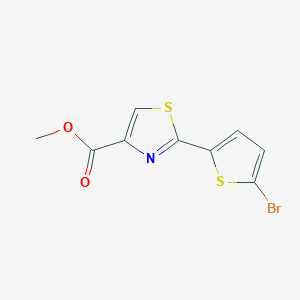
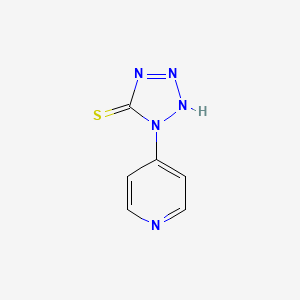
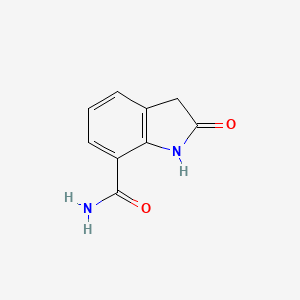
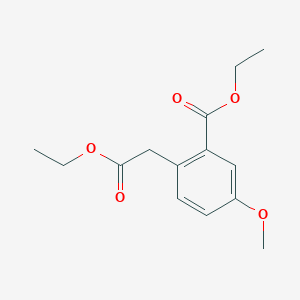



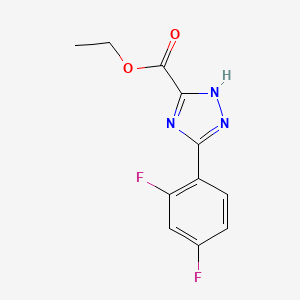
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)

